molecular formula C6H6ClF2IN2 B2433353 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole CAS No. 2226183-09-9

5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole

Cat. No.: B2433353
CAS No.: 2226183-09-9
M. Wt: 306.48
InChI Key: ZLTNEWURGPLVIY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is a synthetic organic compound characterized by the presence of chloromethyl, difluoroethyl, and iodopyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl and difluoroethyl groups. The iodination step is usually performed last to avoid potential side reactions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid.

    Addition of Difluoroethyl Group: The difluoroethyl group is typically added through a nucleophilic substitution reaction using a difluoroethyl halide.

    Iodination: The final iodination step can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodopyrazole ring, potentially converting the iodine to a hydrogen atom or another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chloromethyl group can yield 5-(Formyl)-1-(2,2-difluoroethyl)-3-iodopyrazole, while nucleophilic substitution can produce derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets suggests possible applications in drug discovery, particularly for designing new anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional versatility make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the difluoroethyl and iodopyrazole groups can enhance binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes by covalently modifying active site residues.

    Receptors: It can bind to receptors, potentially modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-bromopyrazole
  • 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-fluoropyrazole
  • 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-chloropyrazole

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a non-covalent interaction that can be crucial in molecular recognition processes.

Properties

IUPAC Name

5-(chloromethyl)-1-(2,2-difluoroethyl)-3-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF2IN2/c7-2-4-1-6(10)11-12(4)3-5(8)9/h1,5H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTNEWURGPLVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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